molecular formula C31H22N2O5 B12463198 2-(3-Nitrophenyl)-2-oxoethyl 2-(biphenyl-4-yl)-6-methylquinoline-4-carboxylate

2-(3-Nitrophenyl)-2-oxoethyl 2-(biphenyl-4-yl)-6-methylquinoline-4-carboxylate

Cat. No.: B12463198
M. Wt: 502.5 g/mol
InChI Key: CJVPNZNGRINJBX-UHFFFAOYSA-N
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Description

2-(3-NITROPHENYL)-2-OXOETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound that features a quinoline core substituted with a nitrophenyl group, a biphenyl moiety, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-NITROPHENYL)-2-OXOETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE typically involves multi-step organic reactions One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesisThe final esterification step involves the reaction of the carboxylic acid with an appropriate alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-NITROPHENYL)-2-OXOETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Nitro derivatives

    Reduction: Amino derivatives

    Substitution: Substituted nitrophenyl derivatives

    Coupling: Functionalized biphenyl derivatives

Scientific Research Applications

2-(3-NITROPHENYL)-2-OXOETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-NITROPHENYL)-2-OXOETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the quinoline core can intercalate with DNA or interact with proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-NITROPHENYL)-2-OXOETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE is unique due to its combination of a quinoline core with nitrophenyl and biphenyl substituents, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C31H22N2O5

Molecular Weight

502.5 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 6-methyl-2-(4-phenylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C31H22N2O5/c1-20-10-15-28-26(16-20)27(31(35)38-19-30(34)24-8-5-9-25(17-24)33(36)37)18-29(32-28)23-13-11-22(12-14-23)21-6-3-2-4-7-21/h2-18H,19H2,1H3

InChI Key

CJVPNZNGRINJBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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